REACTION_CXSMILES
|
[C:1]1([N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[C:24]1([NH2:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(Cl)(Cl)Cl>[C:24]1([NH:30][C:8](=[O:9])[N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
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Name
|
|
Quantity
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23 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N(C(=O)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
WASH
|
Details
|
washed three times with 100-ml portions of brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(N(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |